Lidocaine-d10 N-Oxide

Vue d'ensemble

Description

Lidocaine-d10 N-Oxide is a deuterium-labeled derivative of lidocaine, a well-known local anesthetic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lidocaine. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lidocaine-d10 N-Oxide typically involves the deuteration of lidocaine followed by oxidation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The subsequent oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the nitrogen atom in the lidocaine molecule to an N-oxide functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Lidocaine-d10 N-Oxide undergoes several types of chemical reactions, including:

Oxidation: The primary reaction for the formation of this compound.

Reduction: Can be reduced back to its parent compound, lidocaine-d10.

Substitution: Involves the replacement of functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: this compound.

Reduction: Lidocaine-d10.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Lidocaine-d10 N-Oxide is extensively used in scientific research for:

Pharmacokinetic Studies: Helps in understanding the absorption, distribution, metabolism, and excretion of lidocaine.

Metabolic Pathway Analysis: Used to study the metabolic pathways and identify metabolites of lidocaine.

Biological Research: Investigates the effects of lidocaine on cellular processes, including its impact on sodium channels and signaling pathways.

Medical Research: Explores potential therapeutic applications and side effects of lidocaine and its derivatives.

Industrial Applications: Used in the development of new anesthetic formulations and drug delivery systems.

Mécanisme D'action

Lidocaine-d10 N-Oxide exerts its effects primarily through the inhibition of voltage-gated sodium channels. This inhibition prevents the initiation and propagation of action potentials in neurons, leading to local anesthesia. The compound also affects various signaling pathways, including the MEK/ERK and NF-κB pathways, which are involved in cell growth, migration, and invasion.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lidocaine: The parent compound, widely used as a local anesthetic.

Prilocaine: Another amide-type local anesthetic with similar properties.

Bupivacaine: A longer-acting amide-type local anesthetic.

Ropivacaine: Similar to bupivacaine but with a better safety profile.

Uniqueness

Lidocaine-d10 N-Oxide is unique due to its deuterium labeling, which allows for more precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where detailed analysis of lidocaine’s behavior in biological systems is required.

Activité Biologique

Lidocaine-d10 N-Oxide is a deuterated derivative of lidocaine, a widely used local anesthetic and antiarrhythmic agent. This compound exhibits unique biological activities that are critical for its therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

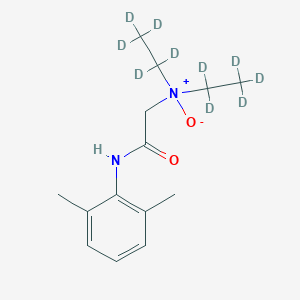

- Molecular Formula : C14H12D10N2O2

- Molecular Weight : 260.4 g/mol

- CAS Number : 851528-10-4

This compound primarily functions by inhibiting voltage-gated sodium channels. This inhibition is crucial in preventing the propagation of action potentials in excitable tissues, which is beneficial in both anesthetic and antiarrhythmic contexts. The compound also influences various signaling pathways, including:

- MEK/ERK Pathway : Inhibition leads to reduced cell growth and migration in cancer cells.

- NF-κB Pathway : Modulation can affect inflammatory responses and cell survival.

Anticancer Properties

Recent studies have highlighted the potential of this compound in oncology. It has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells by up-regulating miR-145 expression, which in turn inhibits MEK/ERK and NF-κB signaling pathways . This suggests a dual role where the compound not only provides anesthetic effects but also serves as a potential agent against certain types of cancer.

| Study | Findings |

|---|---|

| This compound inhibits growth and migration of gastric carcinoma cells via miR-145 up-regulation. | |

| Demonstrated antileishmanial activity through modulation of cysteine protease CPB. |

Cardiovascular Effects

This compound has been investigated for its antiarrhythmic properties. It effectively suppresses ischemia-induced ventricular fibrillation (VF) without the adverse effects commonly associated with lidocaine, such as bradycardia or negative inotropic effects . This selectivity is particularly beneficial during acute myocardial ischemia, where it can provide localized action without systemic toxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated nature, which alters its metabolic pathways compared to non-deuterated lidocaine. Key aspects include:

- Metabolism : Studies indicate that this compound undergoes biotransformation similar to lidocaine but may exhibit differences in half-life and metabolic clearance due to deuterium labeling .

- Tissue Distribution : Research utilizing bovine liver models has provided insights into how this compound is metabolized and its potential accumulation in tissues .

Case Studies

- Antiarrhythmic Efficacy : In isolated heart models, this compound demonstrated comparable efficacy to lidocaine in preventing VF during ischemic conditions while exhibiting a superior safety profile .

- Cancer Cell Inhibition : A study investigating the effects on gastric carcinoma cells found that treatment with this compound resulted in significant reductions in cell viability and migration rates, suggesting its potential as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name |

1,1,2,2,2-pentadeuterio-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXPJXUHRROBA-JKSUIMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+](CC(=O)NC1=C(C=CC=C1C)C)(C([2H])([2H])C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461335 | |

| Record name | Lidocaine-d10 N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851528-10-4 | |

| Record name | Lidocaine-d10 N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.